N1-(4-methoxyphenethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-(4-methoxyphenethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound characterized by its unique structural components, including a methoxyphenethyl group, a nitrophenylsulfonyl group, and an oxazolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methoxyphenethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Oxazolidinone Intermediate: The oxazolidinone ring can be synthesized through the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Sulfonyl Group: The nitrophenylsulfonyl group is introduced via sulfonylation, where the oxazolidinone intermediate reacts with a sulfonyl chloride derivative in the presence of a base such as triethylamine.
Coupling with the Oxalamide Moiety: The final step involves coupling the sulfonylated oxazolidinone with an oxalamide derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxyphenethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrophenylsulfonyl group can be reduced to an amine or other derivatives.
Substitution: The oxazolidinone ring can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids from the methoxyphenethyl group.
Reduction: Conversion of the nitrophenylsulfonyl group to an amine.
Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N1-(4-methoxyphenethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide can serve as a building block for more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound may exhibit biological activity, potentially acting as an enzyme inhibitor or receptor modulator. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In materials science, the compound’s stability and reactivity could be harnessed in the development of new materials, such as polymers or coatings with specific properties. Its potential use in industrial catalysis or as a precursor for advanced materials is also noteworthy.
Mechanism of Action
The mechanism by which N1-(4-methoxyphenethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The methoxyphenethyl and nitrophenylsulfonyl groups could facilitate binding to active sites or allosteric sites on proteins, while the oxazolidinone ring might stabilize the compound’s conformation.
Comparison with Similar Compounds
Similar Compounds
N1-(4-methoxyphenethyl)-N2-(oxalamide): Lacks the nitrophenylsulfonyl and oxazolidinone groups, potentially altering its reactivity and biological activity.
N1-(4-nitrophenylsulfonyl)-N2-(oxalamide): Lacks the methoxyphenethyl group, which might affect its binding affinity and specificity in biological systems.
N1-(oxazolidin-2-yl)methyl oxalamide: Lacks both the methoxyphenethyl and nitrophenylsulfonyl groups, likely resulting in different chemical and biological properties.
Uniqueness
N1-(4-methoxyphenethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O8S/c1-32-17-6-2-15(3-7-17)10-11-22-20(26)21(27)23-14-19-24(12-13-33-19)34(30,31)18-8-4-16(5-9-18)25(28)29/h2-9,19H,10-14H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCJSRUGUSVOTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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